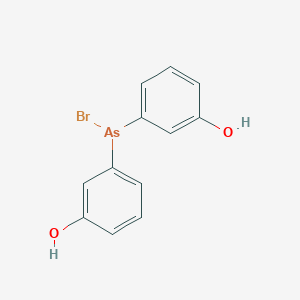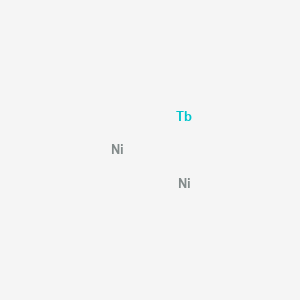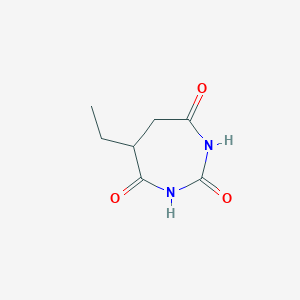
5-Ethyl-1,3-diazepane-2,4,7-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1,3-diazepane-2,4,7-trione is a chemical compound with the molecular formula C7H10N2O3 It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1,3-diazepane-2,4,7-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone, followed by cyclization to form the diazepane ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1,3-diazepane-2,4,7-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazepane derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1,3-diazepane-2,4,7-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-ethyl-1,3-diazepane-2,4,7-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(2-hydroxyethyl)isocyanurate: A triazine derivative with three nitrogen atoms.
5-Ethyl-1,3-diazinane-2,4,6-trione: Another diazepane derivative with similar structural features.
Uniqueness
5-Ethyl-1,3-diazepane-2,4,7-trione is unique due to its specific ring structure and the presence of the ethyl group, which can influence its reactivity and applications. Its distinct properties make it valuable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
5426-41-5 |
|---|---|
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
5-ethyl-1,3-diazepane-2,4,7-trione |
InChI |
InChI=1S/C7H10N2O3/c1-2-4-3-5(10)8-7(12)9-6(4)11/h4H,2-3H2,1H3,(H2,8,9,10,11,12) |
InChI-Schlüssel |
QOVCFFVYNXAOGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(=O)NC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


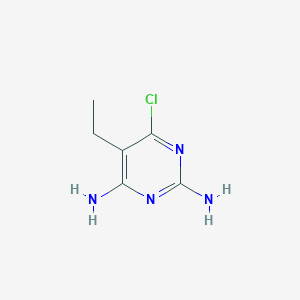
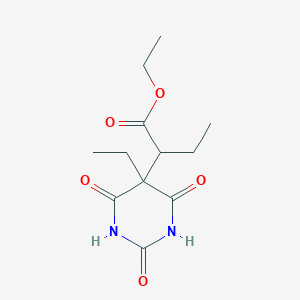
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
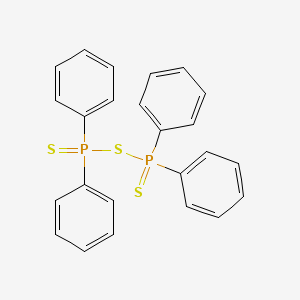
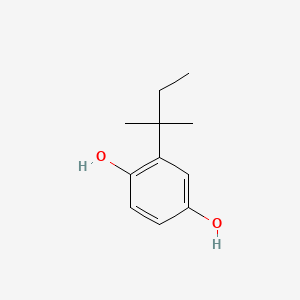
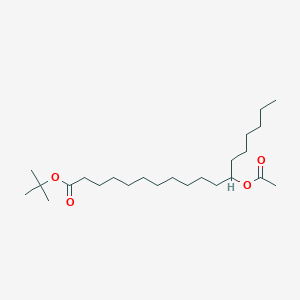
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)

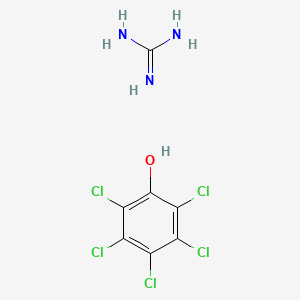

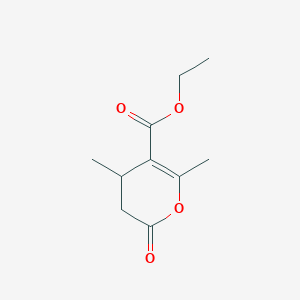
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
